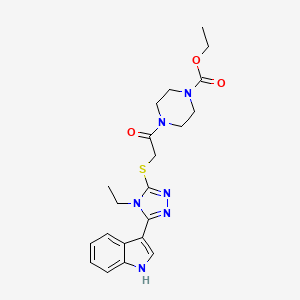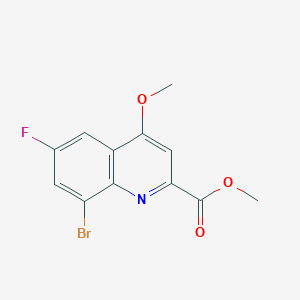
1-(2,5-diméthylfuran-3-carbonyl)pipéridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a furan ring substituted with two methyl groups and a piperidine ring, making it an interesting subject for research in organic chemistry and related disciplines.
Applications De Recherche Scientifique
1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide has diverse applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Potential applications in the development of pharmaceuticals, particularly in targeting specific receptors or enzymes.
- Explored for its antimicrobial and anticancer properties.
-
Industry
- Used in the synthesis of specialty chemicals and materials.
- Potential applications in the development of new polymers and coatings.
Méthodes De Préparation
The synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the piperidine ring separately, followed by their coupling.
-
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 2,5-dimethylfuran involves the cyclization of 2,5-hexanedione in the presence of an acid catalyst.
Step 2: The piperidine ring can be synthesized through the hydrogenation of pyridine.
Step 3: The coupling of 2,5-dimethylfuran with piperidine-4-carboxamide is achieved through a condensation reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
-
Industrial Production Methods
- Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
-
Oxidation
- The furan ring can be oxidized to form a diketone using oxidizing agents like potassium permanganate.
-
Reduction
- The carbonyl group in the piperidine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
-
Substitution
- The methyl groups on the furan ring can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorine.
-
Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Substitution reagents: Halogens (bromine, chlorine).
-
Major Products
- Oxidation products: Diketones.
- Reduction products: Alcohols.
- Substitution products: Halogenated derivatives.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:
-
Molecular Targets
- Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors: Potential to bind to receptors and modulate their activity.
-
Pathways Involved
- The compound may influence signaling pathways by altering the activity of key proteins and enzymes.
- Its effects on cellular processes such as apoptosis, proliferation, and differentiation are of particular interest.
Comparaison Avec Des Composés Similaires
1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-(2,5-Dimethylfuran-3-carbonyl)piperazine.
- 1-(2,5-Dimethylfuran-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide.
-
Comparison
- Compared to 1-(2,5-Dimethylfuran-3-carbonyl)piperazine, the piperidine derivative may exhibit different reactivity and biological activity due to the presence of the piperidine ring.
- The thiazole-substituted derivative may have enhanced bioactivity and specificity due to the additional heterocyclic ring.
Propriétés
IUPAC Name |
1-(2,5-dimethylfuran-3-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8-7-11(9(2)18-8)13(17)15-5-3-10(4-6-15)12(14)16/h7,10H,3-6H2,1-2H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULOXZYWGXTJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID74373914 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-furylmethyl)-6,7-dimethoxy-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2428286.png)
![N-[2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2428287.png)
![N-(1-Cyanocyclopropyl)-6-methyl-1-(thiophen-2-ylmethyl)pyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B2428289.png)
![N-(1-Cyclopropylpyrrolidin-3-yl)-N-[(2-fluoro-3-methylphenyl)methyl]prop-2-enamide](/img/structure/B2428291.png)

![3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-imine](/img/structure/B2428294.png)



![3-(2-methoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)

![2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol](/img/structure/B2428304.png)
![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2428305.png)

